molecular formula C8H11NO3 B8638361 1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

Cat. No.: B8638361
M. Wt: 169.18 g/mol
InChI Key: XHYQSLAIRFZQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone is a chemical compound characterized by the presence of a pyrrolidine ring with two ethanone groups attached at the 1 and 2 positions. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(5-Oxopyrrolidine-1,2-diyl)diethanone is unique due to its specific substitution pattern and the presence of two ethanone groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1,5-diacetylpyrrolidin-2-one

InChI

InChI=1S/C8H11NO3/c1-5(10)7-3-4-8(12)9(7)6(2)11/h7H,3-4H2,1-2H3

InChI Key

XHYQSLAIRFZQAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(=O)N1C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the method of W. Steglich, et al., Liebigs, Ann. Chem., 1753, 1974, (21.0 gm) of glutamic acid in 75 ml of acetic anhydride, 150 mg of 4-dimethylamino-pyridine, and 75 ml of triethylamine was heated 60° C. overnight. The reaction mixture was then concentrated in vacuo, the residue taken up in dichloromethane and washed with water. The organic portion was treated with charcoal, filtered, concentrated and 1,5-diacetyl-2-pyrroidone was obtained crystalline from ether-dichloromethane, mp 62° C. 'H NMR (δ CDCl3): 1.8-2.8 (m, CH2), 2.3 (s, 3H, CH3), 2.55 (s, 3H, CH3), 4.8-5.0 ppm (dd, 1H, CHN).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500-mL round bottom flask under argon atmosphere is charged with L-glutamic acid 4 (21 g, 0.143 mol), a catalytic amount of N,N-dimethylaminopyridine (150 mg, 1×10−3 mol), acetic anhydride (75 mL) and triethylamine previously distilled over KOH (75 mL). The reaction mixture is maintained at 60° C. for 16 hours. The progression of the reaction is followed by TLC (eluent: ethyl acetate/petroleum ether at a ratio of 8/2). The crude reaction product is concentrated under reduced pressure (rotary evaporator and vane pump) and then taken up in 200 mL of dichloromethane; the organic layer is then washed five times with 100 mL of deionized water and then treated over animal carbon. The product obtained after evaporation of the solvent is purified by crystallization from petroleum ether/CH2Cl2. The crystals are rinsed with petroleum ether.
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of L-glutamic acid (40 g, 0.272 mole), triethylamine (100 ml), acetic anhydride (100 ml) and 4-(dimethylamino)pyridine (0.25 g) is heated at 60° C. with magnetic stirring overnight. The dark solution is removed of volatile materials by distillation at 85° C. at 10 mm Hg. The residue is mixed with 50 ml of 10 percent HCl and extracted with methylene chloride (2×100 ml). The methylene chloride solution is washed with saturated brine and dried over anhydrous magnesium sulfate. After removal of the drying agent and the solvent, the residue is subjected to vacuum distillation to give 30.5 g (66 percent yield) of the desired product, b.p. (0.1 mm) 90° C.-92° C., which solidified rapidly on standing.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
66%

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